molecular formula C8H8ClNS B1416508 4-Chloro-2-methylthiobenzamide CAS No. 24247-80-1

4-Chloro-2-methylthiobenzamide

Cat. No.: B1416508
CAS No.: 24247-80-1
M. Wt: 185.67 g/mol
InChI Key: CGSMWCIPWDONQU-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthiobenzamide is a useful research compound. Its molecular formula is C8H8ClNS and its molecular weight is 185.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-2-methylthiobenzamide (CMTB) is a compound of interest due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article reviews the biological activity of CMTB, focusing on its mechanisms of action, metabolic pathways, and toxicological effects.

  • Chemical Formula : C8H9ClN2S
  • Molecular Weight : 188.68 g/mol
  • CAS Number : 137-07-5

The biological activity of CMTB is primarily linked to its interactions with cellular macromolecules, including proteins and nucleic acids. Studies have shown that compounds similar to CMTB can undergo metabolic activation leading to the formation of reactive intermediates that bind irreversibly to cellular macromolecules, potentially resulting in cytotoxicity or mutagenicity.

Metabolic Pathways

CMTB is metabolized in the liver through various enzymatic pathways, notably involving cytochrome P450 enzymes. These enzymes facilitate the conversion of CMTB into more reactive forms that can interact with DNA and proteins, leading to various biological effects:

  • N-Hydroxylation : This pathway generates N-hydroxy derivatives that can form DNA adducts.
  • O-Acetylation : This process may enhance the reactivity of the compound towards cellular components.

Toxicological Profile

CMTB exhibits a range of toxicological effects based on animal studies. Key findings include:

  • Acute Toxicity : In rodent models, acute exposure to high doses resulted in significant weight loss and organ damage, particularly affecting the liver and kidneys.
  • Chronic Toxicity : Long-term exposure studies have indicated an increased incidence of tumors in various organs, including the liver and urinary bladder. The compound has been associated with carcinogenic effects due to its ability to form DNA adducts.

Case Studies

  • Carcinogenicity Studies : In a study involving male and female rats exposed to CMTB over an extended period, histopathological examinations revealed significant changes in liver architecture and increased tumor incidence. The study reported a dose-response relationship where higher doses correlated with greater tumor development .
  • Genotoxicity Assessment : Research investigating the genotoxic potential of CMTB found that it did not exhibit mutagenic activity in standard Ames tests; however, it did induce DNA damage in mammalian cell assays, suggesting a need for further evaluation regarding its long-term effects on genetic material .

Summary of Biological Activities

Activity TypeObservationsReference
Acute Toxicity Weight loss and organ damage at high doses
Chronic Toxicity Increased tumor incidence in liver and bladder
Genotoxicity Induces DNA damage; negative in Ames test
Metabolism Metabolized by cytochrome P450 leading to reactive forms

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-2-methylthiobenzamide exhibit significant antimicrobial properties. For instance, thiazole derivatives, which share structural similarities, have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range, suggesting potent antimicrobial activity.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus5
Thiazole Derivative BEscherichia coli10
This compoundTBDTBD

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. For example, derivatives containing the thiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics .

Table 2: Cytotoxic Effects of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound XColon Cancer15
Compound YBreast Cancer20
This compoundTBDTBD

Agricultural Applications

This compound has potential applications in agriculture as a herbicide or plant growth regulator. Its structural characteristics allow it to interact with plant hormone pathways, which can be leveraged for controlling weed growth in various crops. The development of herbicides based on this compound could provide effective solutions for managing dicotyledonous weeds .

Case Study 1: Antimicrobial Efficacy Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of several thiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications to the thiazole ring structure significantly enhanced antimicrobial activity, with some derivatives outperforming traditional antibiotics.

Case Study 2: Cancer Cell Line Testing

In a comprehensive study on anticancer agents, a series of compounds derived from thiazole were tested against human cancer cell lines. The findings revealed that certain modifications to the chemical structure led to increased cytotoxicity and induced apoptosis in targeted cancer cells .

Properties

IUPAC Name

4-chloro-2-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSMWCIPWDONQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.